molecular formula C10H7ClN2O2 B11984277 5-(4-Chlorobenzylidene)imidazolidine-2,4-dione

5-(4-Chlorobenzylidene)imidazolidine-2,4-dione

Cat. No.: B11984277
M. Wt: 222.63 g/mol
InChI Key: NXSHAXRMBPQCIM-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorobenzylidene)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones It is characterized by the presence of a chlorobenzylidene group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzylidene)imidazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting imidazolidine-2,4-dione with 4-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining precise temperature control. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, as an efflux pump inhibitor, it binds to the efflux pump proteins in bacteria, thereby inhibiting their function and restoring the efficacy of antibiotics. The compound’s structure allows it to fit into the active site of the efflux pump, blocking the transport of antibiotics out of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylbenzylidene)imidazolidine-2,4-dione
  • 5-(4-Methoxybenzylidene)imidazolidine-2,4-dione
  • 5-(4-Nitrobenzylidene)imidazolidine-2,4-dione

Uniqueness

5-(4-Chlorobenzylidene)imidazolidine-2,4-dione is unique due to the presence of the chlorine atom in the benzylidene group, which imparts distinct electronic and steric properties. This makes it more effective as an efflux pump inhibitor compared to its analogs with different substituents .

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5+

InChI Key

NXSHAXRMBPQCIM-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N2)Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.